2,6-Diethoxy-tetrahydropyran
Overview
Description
“2,6-Diethoxy-tetrahydropyran” is a chemical compound with the formula C9H18O3 . It is a derivative of tetrahydropyran (THP), which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of 2,6-Diethoxy-tetrahydropyran involves a stereodivergent oxy-Michael reaction . The stereodivergence in the thioester oxy-Michael cyclization for the formation of 4-hydroxy-2,6-cis- or 2,6-trans-substituted tetrahydropyran rings was investigated both computationally and experimentally . Synthetic studies showed that the 4-hydroxyl group was essential for stereodivergence .
Molecular Structure Analysis
The molecular weight of 2,6-Diethoxy-tetrahydropyran is 174.2374 . The IUPAC Standard InChI is InChI=1S/C9H18O3/c1-3-10-8-6-5-7-9(12-8)11-4-2/h8-9H,3-7H2,1-2H3 .
Chemical Reactions Analysis
The origins of the stereodivergence in the thioester oxy-Michael cyclization for the formation of 4-hydroxy-2,6-cis- or 2,6-trans-substituted tetrahydropyran rings under different conditions was investigated both computationally and experimentally . When the 4-hydroxyl group was present, TBAF-mediated conditions gave the 2,6-trans-tetrahydropyran and trifluoroacetic acid-mediated conditions gave the 2,6-cis-tetrahydropyran .
Scientific Research Applications
1. Catalysis and Synthetic Chemistry
2,6-Diethoxy-tetrahydropyran plays a significant role in the field of catalysis and synthetic chemistry. Notable applications include its use in the rhodium-catalysed addition of organoboron reagents to dihydropyranone templates, resulting in the selective synthesis of 2,6-trans-tetrahydropyran derivatives. This process is notable for its high yield and stereoselective formation, employing commercially available catalysts like [Rh(cod)(OH)]2 (Edwards, Goggins, & Frost, 2015). Additionally, stereoselective syntheses of 2,6-trans-tetrahydropyrans from coupling of hydroxyethyl-tethered cyclopropanols and aliphatic aldehydes have been developed, demonstrating high convergency and efficiency (Parida, Lysenko, & Cha, 2012).
2. Synthesis of Natural Products
The compound is integral in synthesizing various natural products, particularly those with significant biological and pharmacological activities. It's used in methods for constructing substituted tetrahydropyrans, with the demand for new synthetic approaches being driven by these applications. These methods prioritize quick access to substrates, excellent stereoselectivity and yield, and compatibility with various functional groups (Lee, 2012).
3. Development of Synthetic Methods
There's ongoing development of efficient synthetic methods for accessing 2,6-trans-THPs, driven by the presence of this subunit in many bioactive molecules and natural products. Reviews of various synthetic methods for this structural motif have been summarized, highlighting their applications in the total synthesis of natural products (Zhang & Tong, 2017).
4. Synthesis of Bioactive Structures
The synthesis of cis-2,6-tetrahydropyran, an important structural skeleton of bioactive natural products, has been achieved with high regio- and stereoselectivity. This process involves a palladium-catalyzed decarboxylative allylationof various 3,4-dihydro-2H-pyran substrates, further highlighting the compound's role in creating structures with potential pharmaceutical applications (Zeng, Tan, Ma, Leow, Tirtorahardjo, & Liu, 2014).
5. Enhancing Synthetic Efficiency
Efforts to improve the efficiency of synthesizing tetrahydropyrans include methods like tandem cross-metathesis/thermal S(N)2' reaction, which simplifies the process and allows synthesis from base-sensitive substrates without using protecting groups. This method has been demonstrated in the synthesis of diospongin A, showcasing its practical utility in complex molecule synthesis (Lee, Kim, & Hong, 2009).
Mechanism of Action
The trifluoroacetic acid catalysed formation of 2,6-cis-tetrahydropyrans was mediated by a trifluoroacetate-hydroxonium bridge and proceeded via a chair-like transition state . The TBAF-mediated formation of 2,6-trans-tetrahydropyrans proceeded via a boat-like transition state, where the 4-hydroxyl group formed a crucial hydrogen bond to the cyclizing alkoxide .
Safety and Hazards
Future Directions
The stereodivergent approach for the formation of 4-hydroxy-2,6-substituted tetrahydropyran rings has been demonstrated by the total syntheses of the anti-osteoporotic natural products diospongin A and B . This suggests potential future directions in the synthesis of other biologically active natural products .
properties
IUPAC Name |
2,6-diethoxyoxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-10-8-6-5-7-9(12-8)11-4-2/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQXDHHBTSGBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCC(O1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294061 | |
Record name | 2,6-Diethoxy-tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3149-12-0 | |
Record name | NSC93926 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diethoxy-tetrahydropyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Diethoxytetrahydropyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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